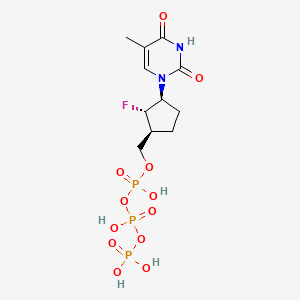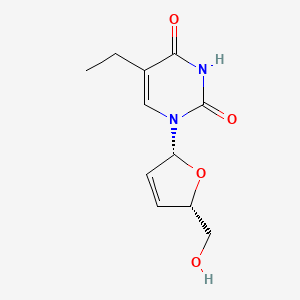
Uridine, 2',3'-didehydro-2',3'-dideoxy-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D4EtU, also known as Deuterated 4-Ethyluracil, is a compound that has garnered significant interest in various scientific fields. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution can lead to changes in the physical and chemical properties of the compound, making it useful in a variety of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deuterated 4-Ethyluracil typically involves the deuteration of 4-Ethyluracil. One common method is the use of deuterium oxide (D2O) as a deuterium source. The reaction can be catalyzed by a palladium catalyst, which facilitates the exchange of hydrogen atoms with deuterium atoms under mild conditions . Another method involves the use of deuterated reagents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) for the reduction of precursor compounds .
Industrial Production Methods
Industrial production of Deuterated 4-Ethyluracil often employs continuous-flow micro-tubing reactors to enhance reaction efficiency and scalability. This method allows for the production of large quantities of the compound with high deuterium incorporation and yield .
Análisis De Reacciones Químicas
Types of Reactions
Deuterated 4-Ethyluracil undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated analogs of uracil derivatives.
Reduction: Reduction reactions can be carried out using deuterated reducing agents to produce fully deuterated products.
Substitution: Deuterated 4-Ethyluracil can participate in nucleophilic substitution reactions, where deuterium atoms are retained in the final product.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium oxide (D2O), deuterated reducing agents like LiAlD4 and NaBD4, and various catalysts such as palladium and platinum . Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, depending on the specific reaction.
Major Products
The major products formed from these reactions are deuterated analogs of uracil derivatives, which can be used in further synthetic applications or as intermediates in the production of more complex molecules.
Aplicaciones Científicas De Investigación
Deuterated 4-Ethyluracil has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Deuterated 4-Ethyluracil involves its interaction with molecular targets and pathways in biological systems. The substitution of hydrogen with deuterium can lead to changes in bond strength and reaction kinetics, which can affect the compound’s behavior in biochemical reactions. For example, deuterium substitution can slow down metabolic reactions, leading to increased stability and prolonged activity of deuterated drugs .
Comparación Con Compuestos Similares
Deuterated 4-Ethyluracil can be compared with other deuterated compounds such as Deuterated Uracil and Deuterated Thymine. While all these compounds share the common feature of deuterium substitution, Deuterated 4-Ethyluracil is unique in its specific substitution pattern, which can lead to distinct chemical and biological properties . This uniqueness makes it particularly valuable in applications where specific deuterium labeling is required.
List of Similar Compounds
- Deuterated Uracil
- Deuterated Thymine
- Deuterated Cytosine
- Deuterated Adenine
Propiedades
Número CAS |
117723-56-5 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-5-13(11(16)12-10(7)15)9-4-3-8(6-14)17-9/h3-5,8-9,14H,2,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1 |
Clave InChI |
WQGMBIROMCAHKJ-DTWKUNHWSA-N |
SMILES isomérico |
CCC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
SMILES canónico |
CCC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


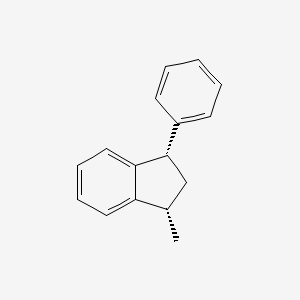
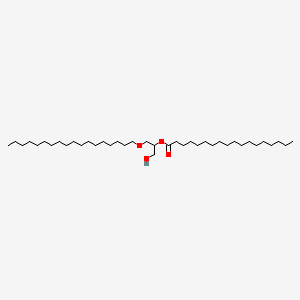
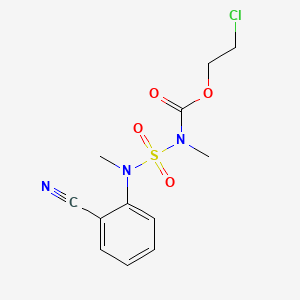


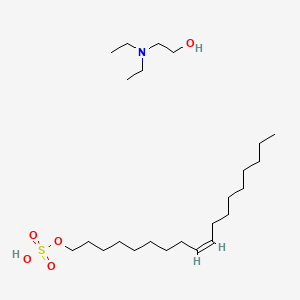
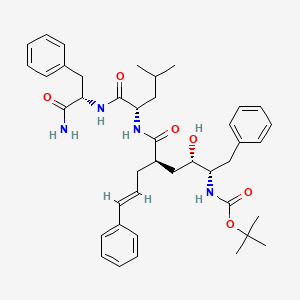




![strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate](/img/structure/B15194159.png)
